Cas no 1248474-59-0 (4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
- Piperidine, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-
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- Inchi: 1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2
- InChI Key: ITNXUYZIQBGQFA-UHFFFAOYSA-N
- SMILES: N1CCC(N2C=CC(C(F)(F)F)=N2)CC1
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T898473-10mg |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T898473-50mg |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 50mg |
$ 250.00 | 2022-06-02 | ||
| TRC | T898473-100mg |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 100mg |
$ 365.00 | 2022-06-02 | ||
| Enamine | EN300-128009-0.05g |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 95% | 0.05g |
$245.0 | 2023-07-07 | |
| Enamine | EN300-128009-0.1g |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 95% | 0.1g |
$366.0 | 2023-07-07 | |
| Enamine | EN300-128009-0.25g |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 95% | 0.25g |
$524.0 | 2023-07-07 | |
| Enamine | EN300-128009-0.5g |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 95% | 0.5g |
$824.0 | 2023-07-07 | |
| Enamine | EN300-128009-1.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 95% | 1.0g |
$1057.0 | 2023-07-07 | |
| Enamine | EN300-128009-2.5g |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 95% | 2.5g |
$2071.0 | 2023-07-07 | |
| Enamine | EN300-128009-5.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine |
1248474-59-0 | 95% | 5.0g |
$3065.0 | 2023-07-07 |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine Suppliers
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine: A Comprehensive Overview
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS No. 1248474-59-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and pyrazole functionalities, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine consists of a piperidine ring substituted with a 3-(trifluoromethyl)-1H-pyrazole moiety. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its pharmacological profile. The pyrazole ring, on the other hand, is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, contributing to the compound's binding affinity to various biological targets.
In recent years, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine has been extensively studied for its potential applications in the treatment of various diseases. One notable area of research is its use as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction pathways and are implicated in numerous physiological processes and diseases. Studies have shown that 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine can selectively bind to specific GPCRs, modulating their activity and potentially offering therapeutic benefits.
Beyond its role in GPCR modulation, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a promising candidate for the development of anti-inflammatory drugs.
An additional area of interest is the potential use of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine as an antiviral agent. Viral infections pose significant global health challenges, and there is a constant need for new antiviral compounds. Studies have shown that this compound can interfere with viral replication processes, particularly in the context of RNA viruses such as influenza and coronaviruses. Its ability to disrupt viral replication makes it a valuable lead compound for further antiviral drug development.
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine has been optimized through various synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with piperidine under appropriate conditions to form the desired product. Advances in synthetic chemistry have also led to the development of more efficient and environmentally friendly methods, which are crucial for large-scale production and commercialization.
In preclinical studies, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics are essential for its potential use as an oral therapeutic agent. Additionally, the compound has shown promising results in animal models of various diseases, further supporting its therapeutic potential.
The safety profile of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine has been extensively evaluated through in vitro and in vivo studies. Toxicity assessments have revealed that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings are crucial for advancing the compound into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of efficacy in treating specific conditions. Ongoing research aims to further elucidate its mechanism of action and optimize dosing regimens for maximum therapeutic benefit.
In conclusion, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS No. 1248474-59-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a novel therapeutic agent. Continued research and clinical evaluation will be essential to fully realize its potential in improving human health.
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